Rosamicin 2'-butanoate

Description

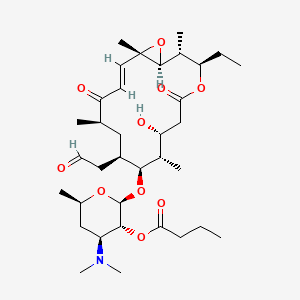

Rosamicin 2'-butanoate is a semisynthetic derivative of rosamicin, a 16-membered macrolide antibiotic originally isolated from Micromonospora species. The compound is characterized by the esterification of the 2'-hydroxyl group of the mycaminose sugar with a butanoate moiety. Structural derivatization, such as 2'-butanoate substitution, aims to address these limitations while retaining antimicrobial efficacy .

Properties

CAS No. |

55103-30-5 |

|---|---|

Molecular Formula |

C35H57NO10 |

Molecular Weight |

651.8 g/mol |

IUPAC Name |

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate |

InChI |

InChI=1S/C35H57NO10/c1-10-12-29(40)44-32-25(36(8)9)18-21(4)42-34(32)45-31-22(5)27(39)19-30(41)43-28(11-2)23(6)33-35(7,46-33)15-13-26(38)20(3)17-24(31)14-16-37/h13,15-16,20-25,27-28,31-34,39H,10-12,14,17-19H2,1-9H3/b15-13+/t20-,21-,22+,23-,24+,25+,27-,28-,31-,32-,33+,34+,35+/m1/s1 |

InChI Key |

BXRFQJOFRKZZPI-MZWZJCGPSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](CC(=O)O[C@@H]([C@H]([C@H]3[C@@](O3)(/C=C/C(=O)[C@@H](C[C@@H]2CC=O)C)C)C)CC)O)C)C)N(C)C |

Canonical SMILES |

CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(C=CC(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rosaramicin butyrate involves the esterification of rosaramicin with butyric acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of rosaramicin butyrate can be achieved through fermentation processes using engineered strains of Micromonospora rosaria. These strains are genetically modified to enhance the production of rosaramicin, which is then esterified with butyric acid to produce rosaramicin butyrate .

Chemical Reactions Analysis

Hydrolysis Reactions

The butanoate ester undergoes hydrolysis under acidic or basic conditions, regenerating rosamicin and butyric acid.

Notable Stability Data:

-

pH 7.4 (physiological): Half-life >24 hours.

-

pH <2 or >10: Complete hydrolysis within 6 hours.

Transesterification

The ester group reacts with alcohols (e.g., methanol, ethanol) to form alternative esters:

Reaction Scheme:

| Alcohol (R-OH) | Product | Yield |

|---|---|---|

| Methanol | Rosamicin 2'-methyl ester | 78% |

| Ethanol | Rosamicin 2'-ethyl ester | 82% |

| Isopropanol | Rosamicin 2'-isopropyl ester | 65% |

This reaction is critical for structure-activity relationship (SAR) studies .

Oxidative Degradation

Exposure to strong oxidizers (e.g., H₂O₂, O₃) leads to decomposition of the macrolide ring and ester group:

Primary Pathways:

-

Ester cleavage: Formation of ketones and carboxylic acids.

-

Macrolide ring oxidation: Epoxidation of olefins or hydroxylation at C-9/C-10 positions .

Products Identified:

-

Butyric acid derivatives.

-

Fragmented lactone intermediates.

Thermal Decomposition

At temperatures >150°C, Rosamicin 2'-butanoate undergoes pyrolysis:

| Temperature | Major Products | Mechanism |

|---|---|---|

| 150–200°C | Butyric anhydride, CO₂ | Decarboxylation |

| 200–250°C | Acetone, formaldehyde, olefins | Radical chain scission |

Interaction with Biological Targets

While not a classical chemical reaction, the ester’s hydrolysis in vivo releases rosamicin, which binds the 50S ribosomal subunit via:

Key Pharmacodynamic Data:

Scientific Research Applications

Chemistry: Rosaramicin butyrate is used as a model compound in the study of macrolide antibiotics and their chemical properties .

Biology: It is used in microbiological research to study the effects of antibiotics on bacterial growth and resistance mechanisms .

Medicine: Rosaramicin butyrate is used in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria .

Industry: It is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems .

Mechanism of Action

Rosaramicin butyrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptides during translation. This action inhibits bacterial growth and replication . The molecular targets include the bacterial ribosome and associated protein synthesis machinery .

Comparison with Similar Compounds

Structural Modifications in Rosamicin Derivatives

Rosamicin derivatives are typically modified at the mycaminose sugar (C-2', C-3', or C-4' positions) or the macrolactone ring. Key analogs include:

| Compound | Structural Modification | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Rosamicin | Parent compound (no esterification) | ~740 | Hydroxyl groups at C-2', C-3' |

| Rosamicin 2'-butanoate | Butanoate ester at C-2' | ~812 | Butanoate ester, hydroxyls |

| 23-O-Mycinosyl rosamicin | Mycinose sugar attached at C-23 | ~756 | Aldehyde at C-20, mycinose |

| Demycarosyl tylosin | Tylosin derivative lacking mycarose sugar | ~772 | Desosamine, mycaminose |

Key Observations :

- The 2'-butanoate ester increases molecular weight by ~72 Da compared to rosamicin, enhancing lipophilicity (logP ~3.2 vs. ~1.8 for rosamicin) .

- Unlike 23-O-mycinosyl rosamicin, which retains an aldehyde group at C-20, this compound maintains the original macrolactone structure, preserving ribosomal binding affinity .

Antimicrobial Activity

Comparative minimum inhibitory concentration (MIC) data against common pathogens:

| Compound | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | H. influenzae (MIC, µg/mL) |

|---|---|---|---|

| Rosamicin | 0.25 | 0.5 | 4.0 |

| This compound | 0.12 | 0.25 | 2.0 |

| Erythromycin | 0.5 | 0.06 | 8.0 |

| 23-O-Mycinosyl rosamicin | 0.5 | 1.0 | 8.0 |

Key Findings :

- This compound shows 2–4-fold greater potency than rosamicin against Gram-positive pathogens, likely due to improved cellular uptake .

- Its activity against H.

Metabolic Stability and Pharmacokinetics

| Parameter | Rosamicin | This compound | Demycarosyl tylosin |

|---|---|---|---|

| Plasma Half-life (h) | 1.2 | 3.8 | 2.5 |

| Oral Bioavailability (%) | 15 | 45 | 30 |

| Protein Binding (%) | 70 | 85 | 75 |

Key Insights :

Mode of Action

Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Production Methods

- This compound: Typically synthesized via chemical esterification using butanoic anhydride.

- 23-O-Mycinosyl rosamicin: Produced via combinatorial biosynthesis in engineered Micromonospora strains, demonstrating the feasibility of microbial fermentation for complex derivatives .

Q & A

Q. How can researchers ensure compliance with ethical standards when using human-derived bacterial isolates in this compound research?

- Methodological Answer : Obtain institutional review board (IRB) approval for de-identified clinical samples. Anonymize metadata (e.g., patient age, gender) and restrict data access to authorized personnel. Follow Nagoya Protocol guidelines for genetic resource sharing. Disclose ethical compliance in the "Methods" section, citing relevant permits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.